molecular formula C20H18N2O2S2 B2694821 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923102-86-7

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2694821
CAS No.: 923102-86-7
M. Wt: 382.5
InChI Key: VFITZMYQODAQGT-UHFFFAOYSA-N
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Description

The compound N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide features a naphthothiazole core fused with a dihydro ring system, substituted at the 2-position by an acetamide group. The acetamide moiety is further modified with a (4-methoxyphenyl)thio group, distinguishing it from related analogs.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-24-14-7-9-15(10-8-14)25-12-18(23)21-20-22-19-16-5-3-2-4-13(16)6-11-17(19)26-20/h2-5,7-10H,6,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFITZMYQODAQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the naphthothiazole core, followed by the introduction of the methoxyphenylthio group. Key steps may include:

    Cyclization Reaction: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reaction: Introduction of the methoxyphenylthio group via nucleophilic substitution.

    Acylation Reaction: Formation of the acetamide group through acylation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substitution Patterns

All analogs share the 4,5-dihydronaphtho[1,2-d]thiazol-2-yl backbone but differ in the substituents attached to the acetamide group. Key variations include:

  • Substituent type : Thioether (target compound) vs. methoxy, chloro, or aliphatic chains.
  • Position of substituents : Para-methoxy (target) vs. 3,4-dimethoxy or 8-methoxy in others.
Table 1: Molecular and Structural Comparisons
Compound Name (CAS) Molecular Formula Substituent Molecular Weight Key Activity/Notes References
Target compound (Not explicitly listed) C₂₁H₂₀N₂O₂S₂* (4-Methoxyphenyl)thio ~396.5† Hypothesized ROCK inhibition (based on analogs) N/A
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (557782-81-7) C₂₁H₂₀N₂O₃S 3,4-Dimethoxyphenyl 380.46 ROCK inhibitor, ≥98% purity
2-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide (917562-34-6) C₁₃H₁₁ClN₂OS Chloro 278.75 No explicit activity noted; simpler substituent
N-(8-methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide (496953-26-5) C₁₄H₁₄N₂O₂S 8-Methoxy 274.34 Unspecified bioactivity; positional isomer
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)nonanamide (300541-94-0) C₂₀H₂₃N₂OS Aliphatic chain (C9) 348.47 Increased lipophilicity

*Estimated based on structural similarity. †Calculated based on formula.

Physicochemical Properties

  • Solubility : Methoxy and thioether groups generally improve water solubility compared to aliphatic chains. The 3,4-dimethoxy analog’s solubility is likely superior to the target compound’s due to additional oxygen atoms .
  • Metabolic Stability : Thioether-containing compounds (e.g., target) may undergo slower oxidative metabolism compared to methoxy derivatives, which are prone to demethylation .

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, with the CAS number 557782-81-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including antimalarial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Molecular Structure

The molecular formula of this compound is C21H20N2O3S, with a molecular weight of 380.46 g/mol. The compound's structure includes a thiazole ring fused to a naphthalene moiety, which is known to enhance biological activity through various mechanisms.

Antimalarial Activity

Recent studies have explored the antimalarial potential of thiazole derivatives. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to significantly influence in vitro activities against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance potency while maintaining low cytotoxicity in human liver cells (HepG2) .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have demonstrated effectiveness in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis through mitochondrial pathways and disrupting critical metabolic processes in cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have revealed that certain thiazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds with similar scaffolds have shown EC50 values below 10 μM against various cancer cell lines . Such findings suggest that this compound may also possess favorable cytotoxic profiles.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the presence of specific functional groups can significantly modulate the biological activity of thiazole derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Modification Effect on Activity Reference
Electron-withdrawing groupsIncreased antimalarial potency
Non-bulky substituentsEnhanced selectivity towards cancer cells
Aromatic substitutionsImproved interaction with target enzymes

Case Studies

  • Antimalarial Efficacy : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. The most potent compounds exhibited significant inhibition of parasite growth with minimal cytotoxic effects on HepG2 cells .
  • Cytotoxicity Assessment : In vitro studies indicated that certain derivatives caused significant reductions in cell viability in cancer cell lines, demonstrating their potential as anticancer agents .
  • Mechanistic Insights : Molecular docking studies suggested that these compounds interact with key enzymes involved in metabolic pathways crucial for parasite survival and cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can key intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thioacetamide derivatives with functionalized naphthothiazole precursors. For example, refluxing 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroformate in ethanol under triethylamine catalysis yields thiadiazole derivatives (yield ~87%) . Key steps include:
  • Purification : Use ethanol recrystallization and monitor reactions via TLC (silica gel G/UV-254) .
  • Characterization : Employ FT-IR for functional groups (e.g., C=O at 1714 cm⁻¹), 1^1H/13^{13}C NMR for structural elucidation (e.g., δ 11.42 ppm for NH protons), and elemental analysis for purity validation .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Apply statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. For instance, vary parameters like temperature, solvent polarity, and stoichiometry of reagents (e.g., ethyl chloroformate ratio) while using ANOVA to identify significant factors . Evidence from thiadiazole synthesis shows that adjusting reflux time (4–6 hours) and catalyst (triethylamine) concentration can increase yields to >85% .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. For example, ICReDD’s approach combines reaction path searches with transition-state analysis to predict activation energies and intermediate stability . This allows researchers to prioritize synthetic routes with lower energy barriers, reducing experimental redundancy.

Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR bands) during structural characterization be resolved?

  • Methodological Answer : Cross-validate data using:
  • 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity in the dihydronaphthothiazole core .
  • X-ray crystallography for absolute configuration determination, as demonstrated for analogous thiadiazole derivatives .
  • Theoretical IR/NMR simulations (e.g., Gaussian software) to compare predicted vs. observed spectra .

Q. What methodologies are recommended for analyzing the compound’s biological activity, given its structural similarity to bioactive thiazoles?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or antifungal assays (e.g., Candida models) .
  • Mechanistic studies : Use fluorescence-based assays to evaluate enzyme inhibition (e.g., thymidylate synthase for anticancer potential) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified methoxyphenyl or thioacetamide groups and compare bioactivity trends .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported yields or purity across similar syntheses?

  • Methodological Answer :
  • Reproducibility checks : Verify reagent quality (e.g., anhydrous solvents, fresh ethyl chloroformate) and reaction inertness (N₂ atmosphere) .
  • Scale-up validation : Test small-scale optimized conditions (e.g., 1 mmol to 10 mmol) to identify mass transfer limitations .
  • Advanced analytics : Use HPLC-MS to detect trace byproducts (e.g., hydrolysis derivatives) that may skew yield calculations .

Notes

  • Advanced Tools : ICReDD’s computational-experimental feedback loop and DOE methodologies are prioritized for innovation.
  • Biological Testing : General protocols are recommended due to limited specific data on the compound’s activity in the evidence.

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